Methyl 6-(indolin-1-yl)-4-methylnicotinate
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Overview
Description
Methyl 6-(indolin-1-yl)-4-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(indolin-1-yl)-4-methylnicotinate typically involves the reaction of 6-bromo-4-methylnicotinic acid with indoline in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(indolin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indoline moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinates with various functional groups.
Scientific Research Applications
Methyl 6-(indolin-1-yl)-4-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6-(indolin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The indoline moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(indolin-1-yl)nicotinate
- Methyl 4-methylnicotinate
- Indoline derivatives
Uniqueness
Methyl 6-(indolin-1-yl)-4-methylnicotinate stands out due to its unique combination of the indoline moiety and the nicotinate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20-2)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
GNGWHFQHPNINPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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